SB-435495 Ditartrate Exhibits Sub-Nanomolar Potency Superior to Darapladib and Rilapladib
In a direct comparison of inhibitory potency against recombinant human Lp-PLA2, SB-435495 ditartrate demonstrates an IC50 of 0.06 nM [1]. This is significantly more potent than the clinically advanced Lp-PLA2 inhibitors darapladib (IC50 = 0.25 nM) and rilapladib (IC50 = 0.23 nM) [2]. The superior potency of SB-435495 allows for the use of lower concentrations to achieve complete target engagement in vitro, which can be advantageous for minimizing off-target effects in complex cellular assays.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.06 nM |
| Comparator Or Baseline | Darapladib: 0.25 nM; Rilapladib: 0.23 nM (230 pM) |
| Quantified Difference | SB-435495 is ~4.2-fold more potent than darapladib and ~3.8-fold more potent than rilapladib. |
| Conditions | Recombinant human Lp-PLA2 enzyme assay |
Why This Matters
Higher potency allows for lower working concentrations, reducing the risk of off-target activities and conserving valuable compound in long-term studies.
- [1] Blackie JA, Bloomer JC, Brown MJ, et al. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man. Bioorg Med Chem Lett. 2002 Sep 16;12(18):2603-6. View Source
- [2] GlpBio. Darapladib Product Datasheet. View Source
